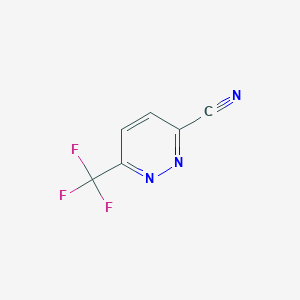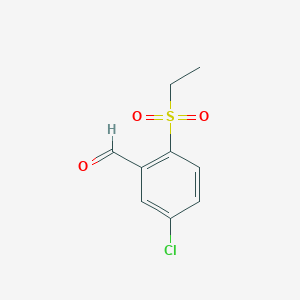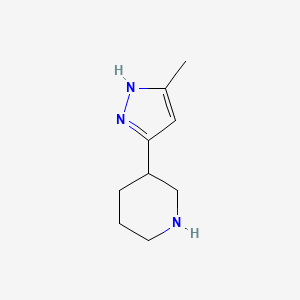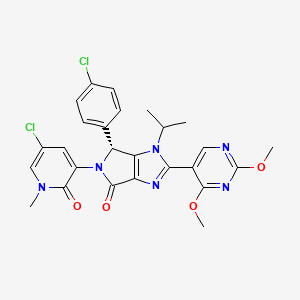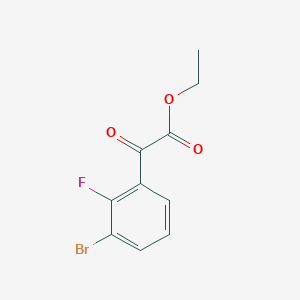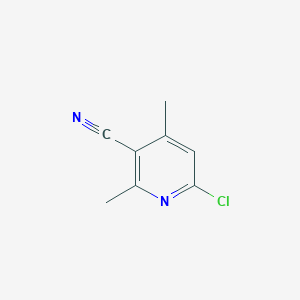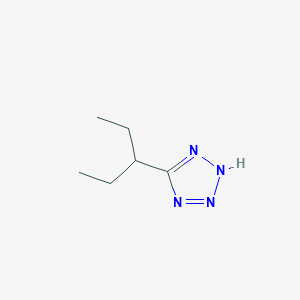
5-(3-Pentyl)tetrazole
Übersicht
Beschreibung
5-(3-Pentyl)tetrazole is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and stability .
Synthesis Analysis
The synthesis of tetrazole derivatives, including 5-(3-Pentyl)tetrazole, can be approached using eco-friendly methods . These methods often involve the use of water as a solvent, moderate conditions, non-toxic substances, easy extractions, and low cost, resulting in good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles, such as 5-(3-Pentyl)tetrazole, is the [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
Tetrazoles, including 5-(3-Pentyl)tetrazole, have a planar structure that favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization . This property is advantageous for receptor-ligand interactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles, including 5-(3-Pentyl)tetrazole, can undergo various chemical reactions. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .Physical And Chemical Properties Analysis
Tetrazoles, including 5-(3-Pentyl)tetrazole, are crystalline and odorless . They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are stable over a wide pH range and are also stable to various oxidizing and reducing agents .Wissenschaftliche Forschungsanwendungen
Application in Antidiabetic Research
5-(3-Pentyl)tetrazole derivatives have been explored for their potential as antidiabetic agents. Kees et al. (1995) investigated new acidic azoles as potential antidiabetic agents, noting that 5-alkyl-4-(arylmethyl)pyrazol-3-ones demonstrated promising glucose-lowering activity in diabetic mice. These findings suggest the potential utility of these compounds, including 5-(3-Pentyl)tetrazole, in the development of new antidiabetic medications (Kees et al., 1995).
Application in Neuroprotection
A study by Neufeld et al. (2002) demonstrated the neuroprotective effects of a prodrug of a selective inhibitor of inducible nitric oxide synthase, L-N6-(1-iminoethyl)lysine 5-tetrazole amide, in a rat model of glaucoma. This compound completely prevented the loss of retinal ganglion cells in eyes with chronic, moderately elevated intraocular pressure, highlighting the potential of 5-(3-Pentyl)tetrazole derivatives in neuroprotective therapies (Neufeld et al., 2002).
Application in Cardiovascular Research
Research by Hashimoto et al. (1998) on a novel AT1-receptor antagonist, 606A, which has a tetrazole moiety similar to 5-(3-Pentyl)tetrazole, demonstrated positive effects on hypertension-related complications. The compound not only lowered blood pressure but also protected against cardiac, renal, and vascular complications in hypertensive rats, indicating the potential of tetrazole derivatives in treating cardiovascular diseases (Hashimoto et al., 1998).
Safety And Hazards
Tetrazoles, including 5-(3-Pentyl)tetrazole, can pose safety hazards. They can burst vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .
Zukünftige Richtungen
Tetrazoles, including 5-(3-Pentyl)tetrazole, have attracted much attention in medicinal chemistry . They are currently actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals . Future research may focus on developing more efficient and eco-friendly methods for their synthesis, as well as exploring their potential applications in various fields .
Eigenschaften
IUPAC Name |
5-pentan-3-yl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-5(4-2)6-7-9-10-8-6/h5H,3-4H2,1-2H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWSGPKPFURBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Pentyl)tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)
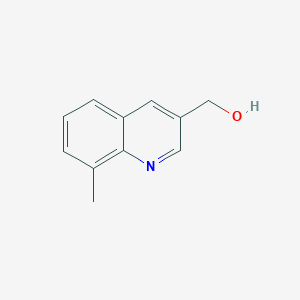
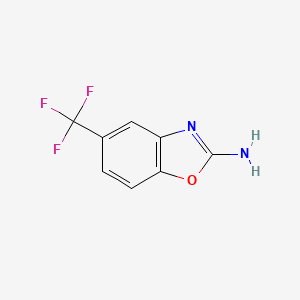
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
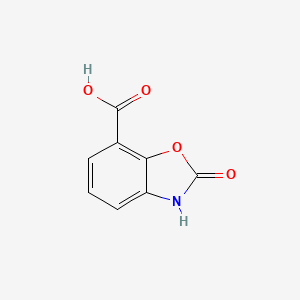
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)
![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)
